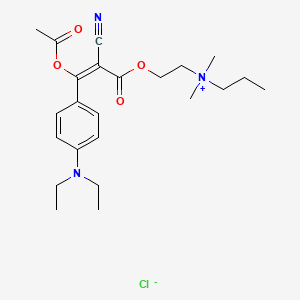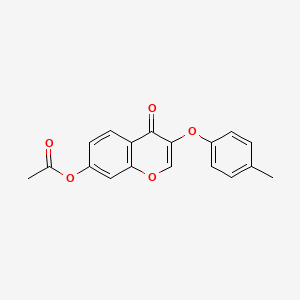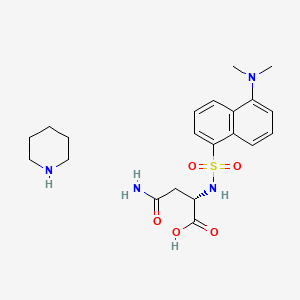
Cyclopropanecarboxylic acid, 2,2-dibromo-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, (+-)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropanecarboxylic acid, 2,2-dibromo-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, (±)- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a cyclopropane ring, two bromine atoms, and phenyl groups, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 2,2-dibromo-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, (±)- typically involves multiple steps, including the formation of the cyclopropane ring and the introduction of bromine atoms and phenyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran. The process may also involve the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Cyclopropanecarboxylic acid, 2,2-dibromo-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, (±)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the conversion of ester groups to alcohols.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, alcohols, and substituted phenyl esters. These products can have different chemical and physical properties, making them useful in various applications.
科学研究应用
Cyclopropanecarboxylic acid, 2,2-dibromo-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, (±)- has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, allowing researchers to create more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and protein interactions.
Medicine: The compound’s derivatives may have potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: It is used in the development of new materials and chemical products, including polymers and coatings.
作用机制
The mechanism of action of Cyclopropanecarboxylic acid, 2,2-dibromo-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, (±)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
相似化合物的比较
Similar Compounds
- Cyclopropanecarboxylic acid, 2,2-dichloro-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester
- Cyclopropanecarboxylic acid, 2,2-dibromo-1-(4-methoxyphenyl)-, (3-phenoxyphenyl)methyl ester
- Cyclopropanecarboxylic acid, 2,2-dibromo-1-(4-ethoxyphenyl)-, (3-methoxyphenyl)methyl ester
Uniqueness
Cyclopropanecarboxylic acid, 2,2-dibromo-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, (±)- is unique due to its specific combination of functional groups and the presence of the cyclopropane ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications that similar compounds may not be suitable for.
属性
CAS 编号 |
63935-34-2 |
|---|---|
分子式 |
C25H22Br2O4 |
分子量 |
546.2 g/mol |
IUPAC 名称 |
(3-phenoxyphenyl)methyl 2,2-dibromo-1-(4-ethoxyphenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C25H22Br2O4/c1-2-29-20-13-11-19(12-14-20)24(17-25(24,26)27)23(28)30-16-18-7-6-10-22(15-18)31-21-8-4-3-5-9-21/h3-15H,2,16-17H2,1H3 |
InChI 键 |
LYNPWHQOXASIRW-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)C2(CC2(Br)Br)C(=O)OCC3=CC(=CC=C3)OC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


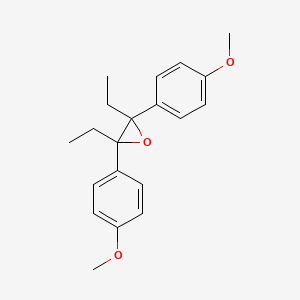
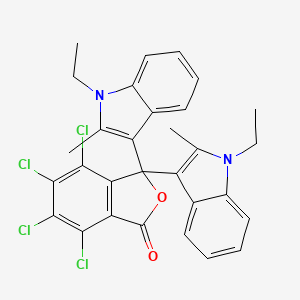
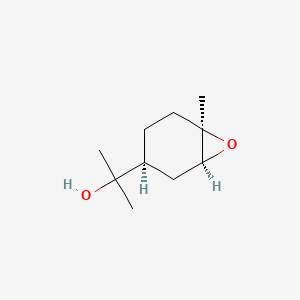
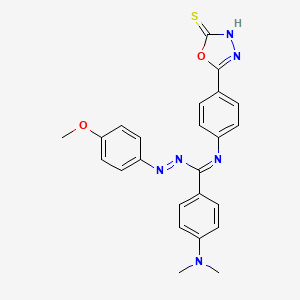

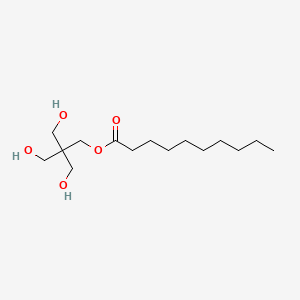
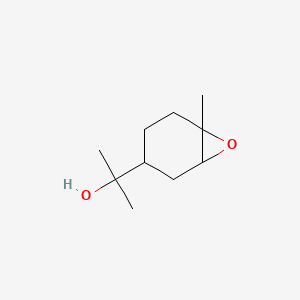
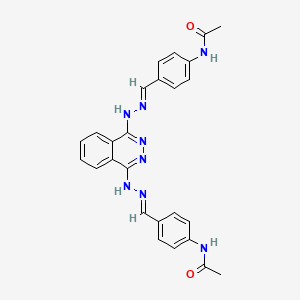
![2-((1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinolin-9-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one](/img/structure/B12710336.png)
